molecular formula C9H8N2OS B13198245 5-Methyl-1,3-benzoxazole-2-carbothioamide

5-Methyl-1,3-benzoxazole-2-carbothioamide

Cat. No.: B13198245
M. Wt: 192.24 g/mol
InChI Key: CWIWLRVMGGGOFT-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-benzoxazole-2-carbothioamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and introduction of the thioamide group. One common method involves the use of 2-aminophenol and methyl isothiocyanate under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for higher yields and scalability. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

5-Methyl-1,3-benzoxazole-2-carbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-benzoxazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 4,5-Dimethylbenzoxazole
  • 2-Phenylbenzoxazole

Uniqueness

5-Methyl-1,3-benzoxazole-2-carbothioamide is unique due to its specific substitution pattern and the presence of the thioamide group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial or anticancer activities .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-methyl-1,3-benzoxazole-2-carbothioamide

InChI

InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)11-9(12-7)8(10)13/h2-4H,1H3,(H2,10,13)

InChI Key

CWIWLRVMGGGOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(=S)N

Origin of Product

United States

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